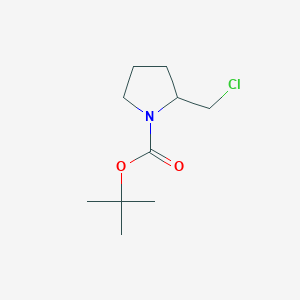

tert-Butyl 2-(chloromethyl)pyrrolidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 2-(chloromethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18ClNO2/c1-10(2,3)14-9(13)12-6-4-5-8(12)7-11/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTDOGEILJSFSSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00590991 | |

| Record name | tert-Butyl 2-(chloromethyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00590991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1142400-61-0 | |

| Record name | tert-Butyl 2-(chloromethyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00590991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(S)-tert-butyl 2-(chloromethyl)pyrrolidine-1-carboxylate synthesis

An In-depth Technical Guide to the Synthesis of (S)-tert-butyl 2-(chloromethyl)pyrrolidine-1-carboxylate

Authored by: Gemini, Senior Application Scientist

Abstract

(S)-tert-butyl 2-(chloromethyl)pyrrolidine-1-carboxylate, commonly referred to as (S)-Boc-2-(chloromethyl)pyrrolidine, is a pivotal chiral building block in modern medicinal chemistry and pharmaceutical development. Its stereodefined pyrrolidine scaffold is a key structural motif in a range of biologically active molecules, most notably as a crucial intermediate in the synthesis of Varenicline, a prescription medication used for smoking cessation.[1][2][3] This guide provides an in-depth examination of the predominant synthetic pathway to this compound, grounded in established chemical principles and field-proven methodologies. We will dissect the strategic choices behind each synthetic step, from the selection of the starting material to the critical chlorination reaction, offering a comprehensive resource for researchers, chemists, and drug development professionals.

Strategic Overview: The Prolinol Approach

The most reliable and widely adopted strategy for synthesizing (S)-tert-butyl 2-(chloromethyl)pyrrolidine-1-carboxylate begins with the readily available and enantiomerically pure amino acid, L-proline. The overall synthetic logic involves a two-step sequence following the initial preparation of the key starting material, (S)-prolinol.

-

Reduction of L-Proline: The carboxylic acid moiety of L-proline is reduced to a primary alcohol to form (S)-prolinol.

-

Nitrogen Protection: The secondary amine of the pyrrolidine ring is protected with a tert-butoxycarbonyl (Boc) group to prevent side reactions in the subsequent step.

-

Hydroxyl to Chloride Conversion: The primary alcohol of the resulting N-Boc-(S)-prolinol is converted into a chloride, yielding the target molecule.

This pathway is favored due to the high stereochemical fidelity preserved throughout the sequence and the use of robust, well-understood reactions.

Step I: Preparation of the Chiral Precursor, (S)-Prolinol

The synthesis commences with (S)-prolinol, a chiral amino alcohol.[4]

-

Expertise & Causality: (S)-prolinol is the ideal starting material because its stereocenter is identical to that required in the final product. It is efficiently prepared by the reduction of L-proline, which is an inexpensive, naturally occurring amino acid available in high enantiomeric purity.[4] Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically employed for this transformation, as they can effectively reduce the carboxylic acid without affecting the pyrrolidine ring.[4][5]

Step II: Boc Protection of the Pyrrolidine Nitrogen

Before converting the alcohol to a chloride, the secondary amine in the pyrrolidine ring must be protected. The tert-butoxycarbonyl (Boc) group is the protector of choice for this synthesis.

-

Expertise & Causality: The pyrrolidine nitrogen is nucleophilic and would otherwise compete with the hydroxyl group in the subsequent chlorination step, leading to undesired side products and reduced yield. The Boc group provides excellent protection under the conditions required for chlorination but can be readily removed later under acidic conditions if necessary for subsequent synthetic steps.[6] The reaction with di-tert-butyl dicarbonate (Boc₂O) is clean, high-yielding, and proceeds under mild conditions.

Detailed Experimental Protocol: Synthesis of N-Boc-L-prolinol

-

Setup: To a round-bottom flask equipped with a magnetic stir bar, add (S)-prolinol (1.0 eq). Dissolve it in an appropriate anhydrous solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction: Cool the solution to 0 °C using an ice bath. Add di-tert-butyl dicarbonate (Boc₂O, 1.05 eq) portion-wise.

-

Execution: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.[7]

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in a water-immiscible organic solvent like ethyl acetate. Wash the organic layer sequentially with a mild aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate (NaHCO₃), and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield (S)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate (N-Boc-L-prolinol) as a crude product, which is often a white powder or crystalline solid of sufficient purity for the next step.[8]

Step III: Chlorination of N-Boc-L-prolinol

This is the critical step where the primary alcohol is converted to the target chloromethyl group. Several reagents can accomplish this transformation, with the choice often depending on scale, desired purity, and available laboratory resources. The key is to employ a method that is efficient and avoids side reactions, such as racemization or elimination.

Method A: Thionyl Chloride (SOCl₂)

-

Mechanism & Trustworthiness: This is a classic and highly effective method. The alcohol attacks the sulfur of SOCl₂, displacing a chloride ion. A base, typically pyridine or triethylamine, deprotonates the resulting oxonium ion. The intermediate chlorosulfite ester then undergoes an intramolecular Sₙ2 attack by the previously displaced chloride ion, releasing sulfur dioxide (SO₂) and yielding the final product while regenerating the base's conjugate acid. This internal delivery mechanism ensures high fidelity.

Method B: Mesylation/Tosylation Followed by Chloride Displacement

-

Mechanism & Trustworthiness: This two-step sequence offers excellent control. First, the alcohol is converted to a sulfonate ester (mesylate or tosylate) using methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of a base like triethylamine.[7] These sulfonate esters are superb leaving groups. The isolated mesylate or tosylate is then treated with a chloride salt (e.g., LiCl) in a polar aprotic solvent like DMF. The chloride ion displaces the sulfonate via a clean Sₙ2 reaction to give the desired product. This method is particularly useful for sensitive substrates where the harsh conditions of SOCl₂ might be problematic.

Comparative Data for Chlorination Methods

| Method | Chlorinating Agent(s) | Base | Solvent | Typical Yield | Key Considerations |

| A | Thionyl Chloride (SOCl₂) | Pyridine or Triethylamine | DCM, Toluene | 85-95% | Exothermic; generates gaseous byproducts (SO₂, HCl). Requires careful temperature control. |

| B | 1. MsCl or TsCl2. LiCl or NaCl | Triethylamine | 1. DCM2. DMF, Acetone | 80-90% (over 2 steps) | Milder conditions; requires isolation of an intermediate; longer overall reaction time.[7] |

| C | PPh₃ / CCl₄ (Appel Reaction) | N/A | Acetonitrile, DCM | 75-85% | Avoids acidic byproducts; requires chromatographic removal of triphenylphosphine oxide. |

Detailed Experimental Protocol: Chlorination with Thionyl Chloride

-

Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere, dissolve N-Boc-L-prolinol (1.0 eq) in anhydrous dichloromethane (DCM).

-

Reagent Addition: Cool the solution to 0 °C. Add triethylamine (1.5 eq) dropwise, followed by the slow, dropwise addition of thionyl chloride (1.2 eq).

-

Execution: Maintain the temperature at 0 °C for 1-2 hours, then allow the mixture to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction by TLC.

-

Work-up: Upon completion, carefully quench the reaction by pouring it into ice-cold water. Separate the organic layer. Wash the organic phase with saturated aqueous NaHCO₃ solution, followed by brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude oil or solid should be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure (S)-tert-butyl 2-(chloromethyl)pyrrolidine-1-carboxylate.[9]

Characterization of the Final Product

To confirm the identity and purity of the synthesized (S)-tert-butyl 2-(chloromethyl)pyrrolidine-1-carboxylate (CAS 403735-05-7), a full suite of analytical techniques is required.[10]

-

¹H NMR: Expect characteristic signals for the tert-butyl group (~1.4-1.5 ppm, singlet, 9H), the pyrrolidine ring protons (multiplets between ~1.8-3.6 ppm), and the diastereotopic protons of the chloromethyl group (two doublets of doublets, ~3.6-3.8 ppm).

-

¹³C NMR: Key signals include the quaternary carbon of the Boc group (~80 ppm), the carbonyl carbon (~154 ppm), and the chloromethyl carbon (~46 ppm).

-

Mass Spectrometry (ESI-MS): Calculation for C₁₀H₁₈ClNO₂ should yield a molecular ion peak consistent with [M+H]⁺ or [M+Na]⁺.

-

Optical Rotation: A specific rotation measurement will confirm that the stereochemical integrity of the (S)-enantiomer has been maintained throughout the synthesis.

Conclusion

The synthesis of (S)-tert-butyl 2-(chloromethyl)pyrrolidine-1-carboxylate is a well-established and robust process that is fundamental to the production of several important pharmaceutical agents. The pathway from L-proline via (S)-prolinol represents the most efficient and stereocontrolled route. A thorough understanding of the causality behind each step—the necessity of nitrogen protection and the mechanistic nuances of the hydroxyl-to-chloride transformation—is critical for achieving high yields and purity. By following the detailed protocols and considering the comparative data presented, researchers can confidently and successfully prepare this invaluable chiral building block for application in drug discovery and development.

References

-

MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available from: [Link].

-

The Royal Society of Chemistry. 2-((S)-tert-butylsulfinylcarbamoyl)pyrrolidinium 2,2,2-trifluoroacetate (2). The Royal Society of Chemistry. Available from: [Link].

- Google Patents. CN113956255A - Preparation method of varenicline intermediate, varenicline and salt thereof. Google Patents.

- Google Patents. WO2010023561A1 - Process for preparing varenicline, varenicline intermediates, and pharmaceutically acceptable salts thereof. Google Patents.

- Google Patents. US8314235B2 - Process for preparing varenicline, varenicline intermediates, pharmaceutically acceptable salts thereof. Google Patents.

- Google Patents. WO2009065872A2 - Improved processes for the synthesis of varenicline l-tartrate. Google Patents.

-

European Patent Office. EP 2204369 A1 - Process for preparing varenicline and intermediates for use therein. Googleapis.com. Available from: [Link].

-

PubChemLite. Tert-butyl 2-(chloromethyl)-2-(hydroxymethyl)pyrrolidine-1-carboxylate. PubChemLite. Available from: [Link].

- Google Patents. EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives. Google Patents.

-

Wikipedia. Prolinol. Wikipedia. Available from: [Link].

-

MDPI. 3,4-Unsubstituted 2-tert-Butyl-pyrrolidine-1-oxyls with Hydrophilic Functional Groups in the Side Chains. MDPI. Available from: [Link].

-

ResearchGate. Deconstructive chlorination of l-proline-containing peptides a,.... ResearchGate. Available from: [Link].

-

Chemical-Suppliers. tert-Butyl (2S)-2-(chloromethyl)pyrrolidine-1-carboxylate. Chemical-Suppliers. Available from: [Link].

-

ResearchGate. Diastereoselective Synthesis and Functionalization of tert-Butylsulfinyl-2-(Chlorodiphenylmethyl)Pyrrolidine | Request PDF. ResearchGate. Available from: [Link].

-

Aapptec Peptides. L-Prolinol; (S)-(-)-2-pyrrolidinemethanol; CAS 23356-96-9. Aapptec Peptides. Available from: [Link].

-

NIH. Rapid Construction of a Chloromethyl-Substituted Duocarmycin-like Prodrug. NIH. Available from: [Link].

-

PubChem. tert-Butyl (2S)-2-(azidomethyl)pyrrolidine-1-carboxylate. PubChem. Available from: [Link].

-

PubChem. tert-Butyl (2S)-2-(aminomethyl)pyrrolidine-1-carboxylate. PubChem. Available from: [Link].

-

PubChem. tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate. PubChem. Available from: [Link].

-

NIH. (S)-(-)-N-Boc-prolinol. NIH. Available from: [Link].

-

PubMed. Enantioselective construction of a polyhydroxylated pyrrolidine skeleton from 3-vinylaziridine-2-carboxylates: synthesis of (+)-DMDP and a potential common intermediate for (+)-hyacinthacine A1 and (+)-1-epi-australine. PubMed. Available from: [Link].

-

NIH. 2,5-Di-tert-butyl-2,5-diethylpyrrolidine-1-oxyls: Where Is a Reasonable Limit of Sterical Loading for Higher Resistance to Reduction?. NIH. Available from: [Link].

Sources

- 1. CN113956255A - Preparation method of varenicline intermediate, varenicline and salt thereof - Google Patents [patents.google.com]

- 2. WO2010023561A1 - Process for preparing varenicline, varenicline intermediates, and pharmaceutically acceptable salts thereof - Google Patents [patents.google.com]

- 3. WO2009065872A2 - Improved processes for the synthesis of varenicline l-tartrate - Google Patents [patents.google.com]

- 4. Prolinol - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. BOC-L-Prolinol CAS#: 69610-40-8 [m.chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. tert-Butyl (2S)-2-(chloromethyl)pyrrolidine-1-carboxylate | CAS 403735-05-7 | Chemical-Suppliers [chemical-suppliers.eu]

An In-depth Technical Guide to the Synthesis of (S)-tert-butyl 2-(chloromethyl)pyrrolidine-1-carboxylate

Abstract

(S)-tert-butyl 2-(chloromethyl)pyrrolidine-1-carboxylate, commonly referred to as Boc-2-(chloromethyl)pyrrolidine, is a pivotal chiral building block in modern medicinal chemistry and drug development. Its rigid pyrrolidine scaffold, combined with a reactive chloromethyl group and a stable Boc-protecting group, makes it an exceptionally versatile intermediate for the stereoselective synthesis of complex pharmaceutical agents and novel chemical entities.[1][2][3] This guide provides a comprehensive technical overview of its synthesis, focusing on the robust and widely adopted method of converting the primary alcohol of N-Boc-L-prolinol to the corresponding chloride. We will delve into the mechanistic underpinnings of this transformation, provide a field-proven experimental protocol, and detail the necessary safety and analytical characterization procedures required for successful and reproducible synthesis.

Strategic Overview: The Rationale for Synthesis

The synthesis of Boc-2-(chloromethyl)pyrrolidine is fundamentally a targeted functional group interconversion. The strategy begins with a readily available, stereochemically pure precursor, (S)-N-Boc-2-(hydroxymethyl)pyrrolidine (N-Boc-L-prolinol), and aims to selectively replace the primary hydroxyl group with a chlorine atom.

The choice of N-Boc-L-prolinol as the starting material is strategic for several reasons:

-

Stereochemical Integrity: It originates from the natural amino acid L-proline, ensuring high enantiopurity which is critical for the biological activity of downstream products.[1]

-

Orthogonal Protection: The tert-butoxycarbonyl (Boc) group is a robust protecting group for the pyrrolidine nitrogen. It is stable under the conditions required for chlorination but can be selectively removed later under acidic conditions without affecting other functional groups.[4]

-

Reactivity: The primary alcohol is readily activated for nucleophilic substitution, making the conversion to the chloride efficient.

The conversion of the alcohol to the chloride is most effectively achieved using thionyl chloride (SOCl₂) in the presence of a mild base, such as pyridine. This specific reagent system is chosen to ensure a controlled and stereospecific reaction.

Mechanistic Insight: Sₙ2 Inversion with Thionyl Chloride and Pyridine

Understanding the reaction mechanism is paramount to appreciating the experimental design and ensuring its success. The chlorination of a primary alcohol with thionyl chloride in the presence of pyridine proceeds via a classic Sₙ2 (Substitution Nucleophilic, Bimolecular) pathway.

The process unfolds in three key stages:

-

Activation of the Alcohol: The lone pair of electrons on the alcohol's oxygen atom attacks the electrophilic sulfur atom of thionyl chloride. This forms a protonated alkyl chlorosulfite intermediate.

-

Deprotonation: Pyridine, acting as a non-nucleophilic base, abstracts the proton from the intermediate. This neutralizes the intermediate to form an alkyl chlorosulfite ester and pyridinium hydrochloride. This step is crucial as it converts the hydroxyl group, a poor leaving group, into the much better chlorosulfite leaving group.

-

Nucleophilic Attack: The chloride ion (Cl⁻), liberated in the initial step and now present in the reaction mixture as part of the pyridinium hydrochloride salt, acts as the nucleophile. It performs a backside attack on the carbon atom bearing the alkyl chlorosulfite ester. This attack displaces the leaving group, which fragments into sulfur dioxide (SO₂) gas and another chloride ion, thereby driving the reaction to completion.

Critically, the Sₙ2 mechanism proceeds with an inversion of stereochemistry at the reaction center. However, since the reaction occurs at a primary carbon (CH₂OH) which is not a stereocenter, the stereochemistry of the adjacent chiral carbon (C2 of the pyrrolidine ring) is preserved. The use of pyridine is essential; in its absence, the reaction can proceed via an Sₙi (Substitution Nucleophilic, internal) mechanism, which can lead to retention of configuration and potential side reactions. The presence of pyridine ensures a clean Sₙ2 pathway.

Visualizing the Synthetic Workflow

The overall transformation from the starting material to the final product is a streamlined, single-step conversion.

Caption: Synthetic pathway for the Sₙ2 chlorination of N-Boc-L-prolinol.

Field-Proven Experimental Protocol

This protocol is a robust, self-validating procedure derived from established principles of organic synthesis for this class of transformation. Adherence to anhydrous conditions and temperature control is critical for achieving high yield and purity.

Materials and Equipment:

-

(S)-N-Boc-2-(hydroxymethyl)pyrrolidine (N-Boc-L-prolinol)

-

Thionyl chloride (SOCl₂), freshly distilled or from a new bottle

-

Pyridine, anhydrous

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, oven-dried

-

Magnetic stirrer and stir bar

-

Ice-water bath

-

Dropping funnel or syringe pump

-

Nitrogen or Argon gas inlet

-

Rotary evaporator

-

Standard laboratory glassware for workup (separatory funnel, beakers, etc.)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Step-by-Step Methodology:

-

Reaction Setup: In a flame- or oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve (S)-N-Boc-2-(hydroxymethyl)pyrrolidine (1.0 eq) in anhydrous dichloromethane (approx. 0.2 M concentration). Purge the flask with an inert gas (Nitrogen or Argon).

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Base Addition: To the stirred solution, add anhydrous pyridine (1.2 eq) dropwise via syringe.

-

Reagent Addition: In a separate, dry dropping funnel or syringe, prepare a solution of thionyl chloride (1.2 eq) in a small amount of anhydrous dichloromethane. Add this solution dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not rise above 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), eluting with a mixture like 30% Ethyl Acetate in Hexanes.

-

Quenching: Once the reaction is complete (disappearance of starting material by TLC), carefully and slowly pour the reaction mixture over crushed ice or into a beaker of ice-cold water to quench the excess thionyl chloride.

-

Workup - Neutralization: Transfer the mixture to a separatory funnel. Carefully add saturated aqueous NaHCO₃ solution in portions until gas evolution ceases and the aqueous layer is basic (pH > 8).

-

Workup - Extraction: Separate the organic layer. Extract the aqueous layer two more times with dichloromethane.

-

Workup - Washing: Combine the organic layers and wash sequentially with cold 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃, and finally, brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil or solid is typically purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 5% to 20% EtOAc) to afford the pure (S)-tert-butyl 2-(chloromethyl)pyrrolidine-1-carboxylate as a colorless oil or low-melting solid.

Critical Safety Considerations: Handling Thionyl Chloride

Thionyl chloride (SOCl₂) is a highly reactive, corrosive, and toxic reagent that must be handled with extreme caution in a certified chemical fume hood.

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical splash goggles, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton).

-

Reactive Hazards: Thionyl chloride reacts violently with water, releasing toxic gases (HCl and SO₂). All glassware must be scrupulously dried, and the reaction must be run under an inert, anhydrous atmosphere.

-

Toxicity: It is a lachrymator and is corrosive to the skin, eyes, and respiratory tract. Inhalation can cause severe irritation or pulmonary edema.

-

Quenching and Disposal: Never quench thionyl chloride directly with water in a closed system. Quench excess reagent slowly by adding the reaction mixture to a large volume of ice. All waste containing thionyl chloride must be neutralized and disposed of according to institutional hazardous waste protocols.

Analytical Characterization: A Self-Validating System

Confirmation of the product's identity and purity is essential. A combination of spectroscopic and chromatographic methods provides a self-validating system to ensure the correct compound has been synthesized to the required standard.

| Analytical Technique | Parameter Measured | Expected Results for Boc-2-(chloromethyl)pyrrolidine |

| ¹H NMR (CDCl₃, 400 MHz) | Structural Confirmation | δ (ppm): ~4.1 (m, 1H, CH-N), ~3.6 (m, 2H, CH₂-Cl), ~3.4 (m, 2H, N-CH₂), ~2.0-1.8 (m, 4H, ring CH₂'s), 1.47 (s, 9H, C(CH₃)₃). Note: Due to rotational isomers (rotamers) around the N-Boc bond, some peaks may appear broadened or as two distinct sets. |

| ¹³C NMR (CDCl₃, 101 MHz) | Carbon Skeleton | δ (ppm): ~154.7 (C=O), ~80.0 (C(CH₃)₃), ~57.0 (CH-N), ~47.0 (CH₂-Cl), ~46.5 (N-CH₂), ~28.5 (C(CH₃)₃), ~29.0 & ~23.0 (ring CH₂'s). |

| Mass Spectrometry (MS) | Molecular Weight | ESI+: Expected m/z for [M+Na]⁺ ≈ 242.09. |

| FT-IR | Functional Groups | ν (cm⁻¹): ~2975 (C-H stretch), ~1695 (C=O stretch, carbamate), ~1160 (C-O stretch), ~730 (C-Cl stretch). |

| Chiral HPLC/GC | Enantiomeric Purity | Comparison with an authentic racemic standard should show a single major peak, confirming retention of stereochemical integrity. |

Note: The NMR data presented is based on analogous structures, such as the corresponding piperidine derivative, and represents the expected chemical shifts for the target molecule.

References

-

Kozlov, A. S., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 29(11), 1158. [Link]

-

Fairhurst, R. A., et al. (2014). Pyrrolidine-1,2-dicarboxamide derivatives. U.S. Patent No. US-2014186469-A1. PubChem. [Link]

-

Royal Society of Chemistry. (2011). Electronic Supplementary Material (ESI) for Chemical Communications. [Link]

-

Iannitelli, A., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4877. [Link]

-

Georgios, V., et al. (2010). Synthesis of New Optically Active 2-Pyrrolidinones. Molecules, 15(4), 2493-2505. [Link]

- Novartis AG. (2012). Synthesis of pyrrolidine compounds. European Patent No. EP2468724B1.

Sources

The Strategic Utility of tert-Butyl 2-(Chloromethyl)pyrrolidine-1-carboxylate in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Chiral Building Block

tert-Butyl 2-(chloromethyl)pyrrolidine-1-carboxylate is a pivotal chiral building block in the synthesis of a multitude of pharmacologically active compounds. Its rigid pyrrolidine scaffold, combined with the reactive chloromethyl group and the stable tert-butoxycarbonyl (Boc) protecting group, offers a unique trifecta of chemical properties that medicinal chemists exploit to construct complex molecular architectures.[1] The pyrrolidine ring is a prevalent motif in numerous FDA-approved drugs, and its stereochemistry often plays a crucial role in the biological activity of these molecules.[2] This guide provides an in-depth technical overview of this compound, encompassing its synthesis, physicochemical properties, and diverse applications in drug discovery, with a particular focus on the development of novel antiviral agents.

The racemic form of this compound is identified by the CAS number 1142400-61-0 .[3] However, in the context of asymmetric synthesis, the enantiomerically pure forms are of greater significance. The (S)-enantiomer, a common precursor for many chiral drugs, is assigned the CAS number 403735-05-7 .

Synthesis and Mechanism: Crafting a High-Value Intermediate

The most common and efficient laboratory-scale synthesis of this compound involves the chlorination of the corresponding alcohol, N-Boc-prolinol (tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate). Thionyl chloride (SOCl₂) is a frequently employed reagent for this transformation, often in the presence of a base like pyridine to neutralize the HCl byproduct.[4][5]

Experimental Protocol: Synthesis of (S)-tert-Butyl 2-(Chloromethyl)pyrrolidine-1-carboxylate

This protocol is adapted from analogous procedures for the chlorination of alcohols using thionyl chloride.[6][7]

Materials:

-

(S)-N-Boc-prolinol (tert-butyl (2S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate)

-

Thionyl chloride (SOCl₂)

-

Pyridine

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and magnetic stirrer

-

Ice bath

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve (S)-N-Boc-prolinol (1.0 equivalent) in anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add pyridine (1.1 equivalents) to the stirred solution.

-

To this mixture, add a solution of thionyl chloride (1.1 equivalents) in anhydrous dichloromethane dropwise via the dropping funnel, maintaining the internal temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

-

Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution at 0 °C.

-

Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure (S)-tert-butyl 2-(chloromethyl)pyrrolidine-1-carboxylate as a colorless oil.[3]

Reaction Mechanism

The chlorination of an alcohol with thionyl chloride proceeds through the formation of a chlorosulfite intermediate, which then undergoes nucleophilic substitution by a chloride ion.[4][8]

-

The lone pair of electrons on the oxygen atom of the alcohol's hydroxyl group attacks the electrophilic sulfur atom of thionyl chloride.

-

A proton is subsequently removed by a base (in this case, pyridine), and a chloride ion is expelled from the sulfur atom, forming a chlorosulfite intermediate.

-

The chloride ion, now acting as a nucleophile, attacks the carbon atom bearing the chlorosulfite group. The stereochemical outcome of this step can be controlled by the reaction conditions. In the presence of pyridine, the reaction typically proceeds with an inversion of configuration via an Sₙ2 mechanism.[5]

-

The chlorosulfite group is an excellent leaving group, and its departure is facilitated by the formation of gaseous sulfur dioxide (SO₂) and a chloride ion.

Physicochemical and Spectroscopic Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference(s) |

| CAS Number (Racemic) | 1142400-61-0 | [3] |

| CAS Number ((S)-form) | 403735-05-7 | |

| Molecular Formula | C₁₀H₁₈ClNO₂ | [3] |

| Molecular Weight | 219.71 g/mol | [3] |

| Appearance | Colorless oil | [3] |

| Purity | ≥95% (commercially available) | [3] |

| Storage | Store at room temperature | [3] |

Spectroscopic Data (¹H and ¹³C NMR):

While a specific spectrum for the title compound was not found in the initial searches, representative ¹H and ¹³C NMR data for a similar chlorinated pyrrolidine derivative are provided for reference.[3] The chemical shifts are reported in ppm (δ) relative to a standard reference.

-

¹H NMR (500 MHz, CDCl₃): δ 3.79 – 3.71 (m, 1H), 3.58 – 3.46 (m, 2H), 3.40 – 3.31 (m, 1H), 3.31 – 3.23 (m, 1H), 1.97 – 1.85 (m, 1H), 1.88 – 1.69 (m, 5H), 1.66 – 1.56 (m, 1H), 1.44 (s, 10H).[3]

-

¹³C NMR (126 MHz, CDCl₃): δ 154.8, 79.3, 56.8, 46.4, 45.2, 32.1, 30.6, 29.8, 28.7, 23.5.[3]

Applications in Drug Discovery and Development

The chloromethyl group of this compound serves as a versatile electrophilic handle for introducing the chiral pyrrolidine scaffold into larger molecules through nucleophilic substitution reactions. This makes it a valuable intermediate in the synthesis of a wide range of therapeutic agents.[9]

Antiviral Drug Synthesis

The pyrrolidine moiety is a key structural feature in several antiviral drugs, particularly those targeting viral proteases and polymerases.[10][11] The stereochemistry of the pyrrolidine ring is often critical for potent and selective inhibition of these viral enzymes.

Example: Synthesis of Hepatitis C Virus (HCV) NS5A Inhibitors

Derivatives of this compound are used in the synthesis of complex heterocyclic systems that are central to the activity of HCV NS5A inhibitors. The pyrrolidine unit can be elaborated to form part of a larger macrocyclic or polycyclic structure that binds to the viral protein.[9]

Other Therapeutic Areas

The utility of this chiral building block extends beyond antiviral drug discovery. It is also employed in the synthesis of:

-

Novel Antibiotics: The pyrrolidine scaffold can be incorporated into new classes of antibiotics designed to overcome bacterial resistance.[12][13]

-

Anthelmintic Agents: It has been used in the synthesis of derivatives of praziquantel, a drug used to treat schistosomiasis.[14][15]

-

Central Nervous System (CNS) Agents: The pyrrolidine ring is a common feature in drugs targeting CNS receptors and enzymes.[13]

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any volatile components.

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

This compound is a high-value, versatile chiral building block that plays a crucial role in modern drug discovery and development. Its straightforward synthesis, combined with the strategic placement of reactive and protecting groups, allows for the efficient and stereocontrolled construction of complex, biologically active molecules. As the demand for new and more effective therapeutics continues to grow, the importance of such chiral intermediates in the synthetic chemist's toolbox is only set to increase.

References

-

Macmillan Group, Princeton University. SUPPLEMENTARY INFORMATION. [Link]

-

MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

-

PMC. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. [Link]

-

Journal of Organic and Pharmaceutical Chemistry. The synthesis and antiviral activity against yellow fewer virus of 2-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)-N-(alkyl, aryl)hydrazine-1-carbothioamides. [Link]

-

PMC. Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis. [Link]

-

Scholars Research Library. Multi-Step Synthesis in the Development of Antiviral Agents. [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

Organic Syntheses. Procedure. [Link]

-

Der Pharma Chemica. A Review on Synthetic Methods for Preparation of Praziquantel. [Link]

-

PMC. Synthesis and SAR Studies of Praziquantel Derivatives with Activity against Schistosoma japonicum. [Link]

-

ResearchGate. Scheme 1 (a): Proposed reaction mechanism in which thionyl chloride.... [Link]

-

ResearchGate. Synthesis of PT‐CORM 1. Reagents and conditions: (a) SOCl2, pyridine,.... [Link]

-

MDPI. 3,4-Unsubstituted 2-tert-Butyl-pyrrolidine-1-oxyls with Hydrophilic Functional Groups in the Side Chains. [Link]

-

UT Southwestern Medical Center. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]

-

PMC. Rapid Construction of a Chloromethyl-Substituted Duocarmycin-like Prodrug. [Link]

-

Master Organic Chemistry. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]

-

YouTube. Reaction of Carboxylic Acids with Thionyl Chloride. [Link]

-

ResearchGate. MCR Synthesis of Praziquantel Derivatives. [Link]

- Google Patents.

-

PubMed. Synthesis of new praziquantel analogues: potential candidates for the treatment of schistosomiasis. [Link]

-

MDPI. Synthetic Pathways to Non-Psychotropic Phytocannabinoids as Promising Molecules to Develop Novel Antibiotics: A Review. [Link]

-

PMC. Design and Synthesis of Novel Antimicrobial Agents. [Link]

-

Master Organic Chemistry. SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. [Link]

-

ResearchGate. Synthesis and Antimicrobial Activity of Some Novel Pyrrolidine Derivatives | Request PDF. [Link]

-

The Royal Society of Chemistry. A SN1 Reaction: Synthesis of tert-Butyl Chloride. [Link]

-

Stuvia US. Lab 18- Radical Initiated Chlorination of 1-Chlorobutane - CP 3302. [Link]

- Google Patents. EP0902781B1 - Preparation of (s)-decahydroisoquinoline-3-carboxylic acid t-butylamide.

Sources

- 1. EP0902781B1 - Preparation of (s)-decahydroisoquinoline-3-carboxylic acid t-butylamide - Google Patents [patents.google.com]

- 2. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. macmillan.princeton.edu [macmillan.princeton.edu]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. m.youtube.com [m.youtube.com]

- 9. mdpi.com [mdpi.com]

- 10. Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. derpharmachemica.com [derpharmachemica.com]

- 15. Synthesis and SAR Studies of Praziquantel Derivatives with Activity against Schistosoma japonicum - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to tert-Butyl 2-(chloromethyl)pyrrolidine-1-carboxylate: A Keystone Building Block in Modern Drug Discovery

This guide provides an in-depth technical overview of tert-butyl 2-(chloromethyl)pyrrolidine-1-carboxylate, a pivotal chiral building block in medicinal chemistry and pharmaceutical development. We will delve into its fundamental properties, synthesis, and applications, with a focus on the practical insights required by researchers and drug development professionals. The methodologies and claims presented herein are substantiated by authoritative sources to ensure scientific integrity.

Core Molecular Profile and Physicochemical Properties

This compound is a derivatized pyrrolidine, a five-membered nitrogen-containing heterocycle. The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and a reactive chloromethyl group at the 2-position makes it a stable yet highly versatile intermediate for asymmetric synthesis. The specific enantiomer, (S)-tert-butyl 2-(chloromethyl)pyrrolidine-1-carboxylate, is frequently utilized in the synthesis of chiral drug molecules.

A summary of its key identifiers and physicochemical properties is presented in Table 1.

Table 1: Key Identifiers and Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Synonyms | (S)-1-Boc-2-(chloromethyl)pyrrolidine, 1-Pyrrolidinecarboxylic acid, 2-(chloromethyl)-, 1,1-dimethylethyl ester, (2S)- | [1] |

| CAS Number | 403735-05-7 (for S-enantiomer) | [1] |

| Molecular Formula | C₁₀H₁₈ClNO₂ | [1] |

| Molecular Weight | 219.71 g/mol | Calculated |

| Appearance | Colorless to light yellow oil | Typical supplier data |

| Purity | ≥95% | Typical supplier data |

| Storage Conditions | Store at 2-8°C under an inert atmosphere | [2] |

Synthesis of this compound

The most common and efficient synthesis of this compound originates from the readily available and relatively inexpensive chiral precursor, (S)-Boc-prolinol. The causality behind this choice lies in the preservation of the stereocenter at the 2-position of the pyrrolidine ring, which is crucial for the synthesis of enantiomerically pure target molecules.

The synthetic pathway involves the conversion of the primary alcohol in Boc-prolinol to a chloride. This is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or methanesulfonyl chloride (MsCl) followed by a chloride source. The workflow is designed to be a self-validating system; successful conversion can be easily monitored by thin-layer chromatography (TLC) and confirmed by spectroscopic analysis of the final product.

Caption: Synthesis workflow for this compound.

Experimental Protocol: Synthesis from (S)-Boc-Prolinol

This protocol describes a representative lab-scale synthesis.

Materials:

-

(S)-Boc-prolinol

-

Thionyl chloride (SOCl₂)

-

Pyridine

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve (S)-Boc-prolinol (1 equivalent) in anhydrous dichloromethane. Cool the solution to 0°C in an ice bath.

-

Addition of Reagents: Add pyridine (1.2 equivalents) to the solution. Subsequently, add thionyl chloride (1.2 equivalents) dropwise via the dropping funnel, maintaining the temperature at 0°C. The pyridine acts as a base to neutralize the HCl generated during the reaction.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by TLC until the starting material is consumed.

-

Quenching and Work-up: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the layers.

-

Extraction: Extract the aqueous layer with dichloromethane (3x).

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous MgSO₄.

-

Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude oil by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure this compound.

Applications in Drug Discovery and Development

The utility of this compound stems from the electrophilic nature of the chloromethyl group, which readily undergoes nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups, making it a valuable scaffold in the synthesis of complex molecules.[3][4] The pyrrolidine ring is a common motif in many biologically active compounds.[5]

This building block is particularly important in the synthesis of inhibitors for various enzymes and ligands for receptors. The pyrrolidine structure often mimics the structure of proline, an amino acid, allowing the resulting molecules to interact with biological targets.

Caption: General scheme for the use of the title compound in API synthesis.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. The primary techniques used are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Protocol for NMR and MS Analysis

1. Sample Preparation:

-

NMR: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of deuterated chloroform (CDCl₃) in an NMR tube.

-

MS: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

2. Data Acquisition:

-

¹H NMR: Acquire a proton NMR spectrum. The expected signals would include a multiplet for the pyrrolidine ring protons, a characteristic singlet for the tert-butyl group around 1.4 ppm, and signals for the chloromethyl protons.

-

¹³C NMR: Acquire a carbon-13 NMR spectrum to confirm the number of unique carbon atoms and their chemical environments.

-

MS: Obtain a mass spectrum using a technique like Electrospray Ionization (ESI). The spectrum should show a molecular ion peak corresponding to the mass of the compound.

The concerted analysis of 1D and 2D NMR experiments, along with mass spectrometry data, provides unambiguous structural confirmation.[6][7]

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions are paramount when handling this compound.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8][9]

-

Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.[10] Avoid contact with skin and eyes.[9]

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place.[8] Recommended storage is at 2-8°C. Handle and store under an inert gas to prevent degradation.

-

First Aid:

Always consult the latest Safety Data Sheet (SDS) provided by the supplier for comprehensive safety information.

Conclusion

This compound is a cornerstone of modern synthetic medicinal chemistry. Its well-defined stereochemistry, coupled with the reactivity of the chloromethyl group, provides a reliable and versatile platform for the construction of a diverse range of complex chiral molecules. Understanding its synthesis, properties, and handling is crucial for any researcher or professional involved in the drug discovery and development pipeline. The protocols and insights provided in this guide are intended to equip scientists with the foundational knowledge to effectively and safely utilize this important synthetic intermediate.

References

-

Chemical-Suppliers. (n.d.). tert-Butyl (2S)-2-(chloromethyl)pyrrolidine-1-carboxylate. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 3-Chloromethyl-pyrrolidine-1-carboxylic acid tert-butyl ester. Retrieved from [Link]

-

MDPI. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate. Retrieved from [Link]

-

Masdeu, G., et al. (2016). Data on the identification and characterization of by-products from N-Cbz-3-aminopropanal and t-BuOOH/H2O2 chemical reaction in chloroperoxidase-catalyzed oxidations. Data in Brief. Retrieved from [Link]

-

Wang, Y., et al. (2022). Identification and analytical characterization of N-propyl norbutylone, N-butyl norbutylone, N-benzyl norheptedrone, and N-pyrrolidinyl-3,4-DMA. Drug Testing and Analysis. Retrieved from [Link]

Sources

- 1. tert-Butyl (2S)-2-(chloromethyl)pyrrolidine-1-carboxylate | CAS 403735-05-7 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. 177911-87-4|tert-Butyl 2-(aminomethyl)pyrrolidine-1-carboxylate|BLD Pharm [bldpharm.com]

- 3. 3-Chloromethyl-pyrrolidine-1-carboxylic acid tert-butyl ester [myskinrecipes.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]

- 6. Data on the identification and characterization of by-products from N-Cbz-3-aminopropanal and t-BuOOH/H2O2 chemical reaction in chloroperoxidase-catalyzed oxidations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification and analytical characterization of N-propyl norbutylone, N-butyl norbutylone, N-benzyl norheptedrone, and N-pyrrolidinyl-3,4-DMA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. enamine.enamine.net [enamine.enamine.net]

- 10. combi-blocks.com [combi-blocks.com]

An In-Depth Technical Guide to the ¹H NMR Spectrum of tert-butyl 2-(chloromethyl)pyrrolidine-1-carboxylate

This guide provides a comprehensive analysis of the ¹H NMR spectrum of tert-butyl 2-(chloromethyl)pyrrolidine-1-carboxylate, a key building block in medicinal chemistry and drug development. Intended for researchers, scientists, and professionals in the field, this document will delve into the structural elucidation of this compound through detailed spectral interpretation, present a robust experimental protocol for data acquisition, and offer insights grounded in established spectroscopic principles.

Introduction: The Significance of this compound

This compound is a versatile synthetic intermediate. The pyrrolidine ring is a common scaffold in a multitude of biologically active compounds, and the presence of a reactive chloromethyl group at the 2-position allows for a variety of subsequent chemical modifications. The tert-butoxycarbonyl (Boc) protecting group provides stability during synthetic steps and can be readily removed under acidic conditions, making this molecule a valuable tool for the synthesis of complex nitrogen-containing heterocycles. Accurate structural confirmation is paramount, and ¹H NMR spectroscopy is the primary analytical technique for this purpose.

Molecular Structure and Proton Environments

A thorough understanding of the molecule's structure is the first step in interpreting its ¹H NMR spectrum. The structure contains several distinct proton environments, each of which will give rise to a unique signal.

Caption: Molecular structure of this compound with proton labeling.

Predicted ¹H NMR Spectral Analysis (500 MHz, CDCl₃)

The following is a detailed prediction of the ¹H NMR spectrum. Chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm.

| Protons | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) | Rationale |

| Hj (t-Bu) | ~1.46 | Singlet (s) | 9H | N/A | The nine equivalent protons of the tert-butyl group are shielded and do not couple with other protons, resulting in a strong singlet in a characteristic upfield region.[1][2] |

| Hb,c,d,e (Pyrrolidine Ring) | ~1.70 - 2.10 | Multiplet (m) | 4H | Complex | These four protons on C3 and C4 of the pyrrolidine ring are in a complex spin system, further complicated by the chirality at C2. They will appear as overlapping multiplets. |

| Hf,g (Pyrrolidine Ring) | ~3.30 - 3.50 | Multiplet (m) | 2H | Complex | These protons are adjacent to the nitrogen atom and are deshielded, shifting them downfield. The presence of the Boc group influences their chemical environment. |

| Hh,i (Chloromethyl) | ~3.60 - 3.80 | Multiplet (m) | 2H | Complex | These diastereotopic protons are adjacent to the electronegative chlorine atom and the chiral center at C2, causing them to be deshielded and appear as a complex multiplet, likely an AB quartet further split by Ha. |

| Ha (Pyrrolidine Ring) | ~3.80 - 4.00 | Multiplet (m) | 1H | Complex | This proton is on the chiral center (C2) and is deshielded by both the adjacent nitrogen and the chloromethyl group. It will couple with the protons on C3 and the chloromethyl group, resulting in a complex multiplet. |

Experimental Protocol for ¹H NMR Data Acquisition

This section outlines a standard operating procedure for acquiring a high-quality ¹H NMR spectrum of the title compound.

4.1. Sample Preparation

-

Weighing: Accurately weigh 5-10 mg of this compound.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for small organic molecules due to its excellent dissolving power and the presence of a residual proton signal at a known chemical shift (δ ~7.26 ppm) for referencing.[2]

-

Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

-

Standard (Optional): For quantitative analysis, a known amount of an internal standard such as tetramethylsilane (TMS) can be added. However, for routine characterization, referencing to the residual solvent peak is sufficient.

4.2. NMR Spectrometer Setup and Data Acquisition

The following parameters are recommended for a 500 MHz NMR spectrometer:

| Parameter | Recommended Value | Rationale |

| Solvent | CDCl₃ | Good solubility and a well-defined residual peak for referencing. |

| Temperature | 298 K (25 °C) | Standard operating temperature for routine analysis. |

| Pulse Program | zg30 | A standard 30-degree pulse sequence for quantitative measurements. |

| Number of Scans | 16-64 | Sufficient to achieve a good signal-to-noise ratio for a sample of this concentration. |

| Acquisition Time | ~3-4 s | Determines the digital resolution of the spectrum. |

| Relaxation Delay (d1) | 1-2 s | Allows for sufficient relaxation of the protons between scans. |

| Spectral Width | 12-16 ppm | A standard range that encompasses the expected chemical shifts for most organic molecules. |

4.3. Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to ensure the baseline is flat and at zero intensity.

-

Referencing: Calibrate the chemical shift axis by setting the residual CDCl₃ peak to δ 7.26 ppm.[2]

-

Integration: Integrate all signals to determine the relative number of protons corresponding to each peak. The integral of the tert-butyl singlet should be set to 9H as a reference.[2]

Caption: Experimental workflow for ¹H NMR analysis.

Data Interpretation and Troubleshooting

-

Rotamers: Due to restricted rotation around the N-C(O) bond of the Boc group, it is possible to observe broadened peaks or even two distinct sets of signals for the pyrrolidine ring protons at room temperature.[3] If this is suspected, acquiring the spectrum at an elevated temperature (e.g., 50-60 °C) can cause these signals to coalesce into sharper, averaged peaks.

-

Solvent Choice: While CDCl₃ is standard, other deuterated solvents can be used. Be aware that chemical shifts can vary slightly depending on the solvent.[2]

-

Impurity Identification: The most common impurities would be the starting materials or residual solvents from the synthesis. Compare the obtained spectrum with those of the expected starting materials to identify any unreacted components.

Conclusion

The ¹H NMR spectrum of this compound provides a wealth of structural information. By carefully analyzing the chemical shifts, multiplicities, and integrations of the signals, a confident structural assignment can be made. The characteristic singlet of the tert-butyl group serves as an excellent internal reference for integration. This guide provides the necessary theoretical and practical framework for researchers to successfully acquire, interpret, and troubleshoot the ¹H NMR spectrum of this important synthetic building block.

References

-

ACD/Labs. t-Butyl group towers over other 1H resonances. Available at: [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

-

Macmillan Group, Princeton University. SUPPLEMENTARY INFORMATION. Available at: [Link]

- Lukoyanova, O., Kitaygorodskiy, A., Cardona, C. M., & Echegoyen, L. (2007). 1H NMR spectroscopic studies of the conformational isomers of pyrrolidinofullerenes. Chemistry, 13(29), 8294-301.

Sources

starting materials for tert-butyl 2-(chloromethyl)pyrrolidine-1-carboxylate

An In-Depth Technical Guide to the Synthetic Starting Materials for tert-Butyl 2-(chloromethyl)pyrrolidine-1-carboxylate

Executive Summary: this compound is a pivotal chiral building block in medicinal chemistry and drug development, integral to the synthesis of a wide array of pharmacologically active molecules.[1] Its stereodefined pyrrolidine core makes it an invaluable intermediate for creating complex molecular architectures with high specificity.[2] This guide provides a comprehensive technical overview of the primary synthetic pathways for this compound, focusing on the selection of starting materials and the critical chemical transformations involved. We will dissect the two principal routes originating from either L-proline or L-prolinol, detailing the synthesis of the key intermediate, tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate (N-Boc-L-Prolinol), and its subsequent conversion to the final chlorinated product. This document serves as a resource for researchers and process chemists, offering field-proven insights into reaction mechanisms, detailed experimental protocols, and a comparative analysis of methodologies to inform rational synthetic design.

Introduction

The Significance of Chiral Pyrrolidine Scaffolds in Drug Discovery

The pyrrolidine ring is a privileged scaffold in pharmaceutical science, forming the core structure of numerous successful drugs, including antivirals and anticoagulants.[3] The chirality inherent in derivatives like this compound is often crucial for biological activity, as enantiomers can exhibit profoundly different efficacy and safety profiles.[1] The ability to synthesize enantiomerically pure compounds is therefore not merely an academic exercise but a fundamental requirement in modern drug development.

Profile of this compound: A Key Chiral Intermediate

This target molecule, with CAS number 403735-05-7 for the (S)-enantiomer, is a versatile synthetic intermediate.[4] It features a pyrrolidine ring with a nitrogen atom protected by a tert-butoxycarbonyl (Boc) group and a reactive chloromethyl side chain at the C2 position. The Boc group enhances stability and solubility in organic solvents while allowing for facile deprotection under acidic conditions.[5][6] The chloromethyl group serves as an excellent electrophile for nucleophilic substitution reactions, enabling the introduction of diverse functional groups to build more complex molecules.

Primary Synthetic Strategy: The Prolinol Pathway

The most established and reliable route to this compound involves a two-stage process. The first stage focuses on creating the pivotal alcohol intermediate, N-Boc-L-Prolinol. The second stage involves the stereospecific chlorination of this alcohol.

Stage 1: Synthesis of tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate (N-Boc-L-Prolinol)

N-Boc-L-Prolinol (CAS 69610-40-8) is the immediate precursor to the target molecule.[3] Its synthesis can be efficiently achieved from two commercially available starting materials: L-proline or L-prolinol. The choice between them is typically dictated by cost, scale, and available laboratory equipment.

This route involves two sequential steps: Boc protection of the secondary amine followed by reduction of the carboxylic acid.

Step 1a: Boc Protection of L-Proline

The protection of the nitrogen atom in L-proline is essential to prevent side reactions during the subsequent reduction step. This is a standard procedure in peptide chemistry.

-

Causality of Experimental Choices: The reaction is performed under basic conditions to deprotonate the carboxylic acid and the secondary amine, increasing the nucleophilicity of the nitrogen for attack on the di-tert-butyl dicarbonate ((Boc)₂O) electrophile. An aqueous solution of sodium hydroxide or sodium carbonate is a cost-effective and efficient base for this transformation.[7]

-

Detailed Experimental Protocol:

-

Suspend L-proline (1.0 equiv) in water in a reaction vessel.

-

Cool the mixture to 0 °C in an ice bath and add sodium hydroxide (or sodium carbonate) as an aqueous solution to achieve a pH ≥ 12.[7]

-

Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.2 equiv), either neat or dissolved in a suitable organic solvent like THF or dioxane, dropwise to the stirred solution while maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction for completion using Thin-Layer Chromatography (TLC).

-

Once complete, perform an acidic work-up. Cool the reaction mixture to 0 °C and carefully acidify with a cold aqueous solution of citric acid or HCl to a pH of 2-3.

-

Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield Boc-L-proline, typically as a white solid or colorless oil.[8][9]

-

Step 1b: Reduction of Boc-L-Proline to N-Boc-L-Prolinol

The carboxylic acid of Boc-L-proline is reduced to a primary alcohol.

-

Causality of Experimental Choices: The choice of reducing agent is critical. Strong, highly reactive hydrides like lithium aluminum hydride (LiAlH₄) can cleave the Boc protecting group. Therefore, milder reducing agents are preferred. Lithium borohydride (LiBH₄) is an excellent choice as it selectively reduces the carboxylic acid (often after conversion to an ester in situ or in a separate step) without affecting the carbamate.[10] Borane-tetrahydrofuran complex (BH₃·THF) is another effective alternative.

-

Detailed Experimental Protocol (Using LiBH₄):

-

Dissolve Boc-L-proline (1.0 equiv) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C.

-

Slowly add a solution of lithium borohydride (LiBH₄, ~2.0-2.5 equiv) in THF to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for several hours or until completion is confirmed by TLC.

-

Carefully quench the reaction by cooling to 0 °C and slowly adding water, followed by an aqueous acid solution (e.g., 1M HCl) until gas evolution ceases.

-

Extract the product into an organic solvent like ethyl acetate.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over Na₂SO₄, filter, and concentrate in vacuo to yield N-Boc-L-Prolinol.[10]

-

This is a more direct, one-step route to the key intermediate, assuming L-prolinol is the chosen starting material.

-

Causality of Experimental Choices: This reaction follows the same principle as the Boc protection of L-proline. However, since there is no acidic proton from a carboxylic acid, a milder organic base like triethylamine (NEt₃) can be used in an anhydrous organic solvent like dichloromethane (DCM). This simplifies the work-up procedure.[11]

-

Detailed Experimental Protocol:

-

Dissolve L-prolinol (1.0 equiv) in anhydrous dichloromethane (DCM).

-

Add di-tert-butyl dicarbonate ((Boc)₂O, 1.0-1.1 equiv) to the solution.[11]

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

The crude product can often be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure N-Boc-L-Prolinol.[11]

-

| Parameter | Pathway A (from L-Proline) | Pathway B (from L-Prolinol) |

| Number of Steps | 2 | 1 |

| Key Reagents | (Boc)₂O, NaOH, LiBH₄ | (Boc)₂O |

| Typical Overall Yield | 75-90% | 90-98%[11] |

| Primary Consideration | L-Proline is generally less expensive. | L-Prolinol is more expensive but the process is more direct. |

| Scalability | Good; requires careful handling of borohydride reagents. | Excellent; simpler and safer reagents. |

Stage 2: Chlorination of N-Boc-L-Prolinol

The conversion of the primary alcohol in N-Boc-L-Prolinol to the corresponding alkyl chloride is the final and most critical step. The choice of chlorinating agent and conditions directly impacts yield, purity, and stereochemical integrity.

The reaction of an alcohol with thionyl chloride (SOCl₂) is a classic transformation that can proceed through two primary mechanisms, leading to different stereochemical outcomes.[12]

-

SNi (Internal Nucleophilic Substitution): In the absence of a base, the alcohol attacks SOCl₂ to form an alkyl chlorosulfite intermediate. The chloride from this intermediate is delivered to the carbocation from the same face as the leaving group, resulting in retention of configuration.[12]

-

SN2 (Bimolecular Nucleophilic Substitution): When a base like pyridine is added, it reacts with the alkyl chlorosulfite intermediate. This generates a free chloride ion, which then acts as a nucleophile, attacking the carbon center from the backside. This process results in inversion of configuration.[13][14] For a primary alcohol like N-Boc-L-Prolinol, the stereocenter is not the reacting carbon, so inversion at the reaction center does not change the molecule's overall chirality, but the SN2 pathway is generally cleaner and more efficient.

This is the most common and cost-effective method for this transformation.[15] The use of pyridine or another tertiary amine is highly recommended to neutralize the HCl byproduct and promote a clean SN2 reaction.[13]

-

Detailed Experimental Protocol:

-

Dissolve N-Boc-L-Prolinol (1.0 equiv) in an anhydrous aprotic solvent such as dichloromethane (DCM) or toluene under an inert atmosphere.

-

Cool the solution to 0 °C in an ice-water bath.

-

Add pyridine (1.1-1.5 equiv) dropwise to the stirred solution.

-

Slowly add thionyl chloride (SOCl₂, 1.1-1.2 equiv) dropwise, ensuring the internal temperature does not rise significantly.

-

After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir until TLC indicates full consumption of the starting material.

-

Quench the reaction by carefully pouring it over ice water or a saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with additional DCM.

-

Combine the organic layers, wash with water and then brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

-

The resulting crude product is typically an oil and can be purified by silica gel chromatography to afford pure this compound.

-

While thionyl chloride is effective, other reagents can be used, particularly when substrates are sensitive to acidic conditions or high temperatures.

| Method | Reagents | Key Advantages | Considerations |

| Appel Reaction | Triphenylphosphine (PPh₃), Carbon tetrachloride (CCl₄) or N-Chlorosuccinimide (NCS)[16] | Very mild, neutral conditions. Good for sensitive substrates. | Stoichiometric amounts of triphenylphosphine oxide are produced, which can complicate purification. CCl₄ is toxic and its use is restricted. |

| Cyanuric Chloride | Cyanuric chloride, Dimethylformamide (DMF)[17] | Mild conditions, high yields. Avoids strong acids. | Forms a reactive Vilsmeier-Haack type intermediate. Requires anhydrous conditions. |

Summary and Outlook

The synthesis of this compound is most efficiently achieved via the N-Boc-L-Prolinol intermediate. The selection of the primary starting material—L-proline or L-prolinol—presents a classic process chemistry trade-off between raw material cost and the number of synthetic steps.

-

For large-scale industrial production , the two-step route from the less expensive L-proline is often economically advantageous, despite requiring an additional reduction step.

-

For research and development or smaller-scale synthesis , the one-step conversion from L-prolinol offers simplicity, higher overall yield, and a more straightforward purification process.

The final chlorination step, predominantly accomplished with thionyl chloride, is robust and well-understood. The inclusion of a base like pyridine is critical for ensuring a clean, high-yielding reaction by promoting an SN2 mechanism and neutralizing the acidic byproduct. By understanding the causality behind these experimental choices, scientists can confidently and efficiently produce this vital chiral intermediate for advanced pharmaceutical applications.

References

- Vertex AI Search. (2025). N-Boc-L-Prolinol: A Comprehensive Overview.

-

ACS Publications. (2023). Short and Scalable Synthesis of Enantiopure N-Boc-trans-4-methyl-L-prolinol. Organic Process Research & Development. [Link]

-

National Institutes of Health (NIH). Stereoretentive Chlorination of Cyclic Alcohols Catalyzed by Titanium (IV) Tetrachloride: Evidence for a Front Side Attack Mechanism. [Link]

-

Royal Society of Chemistry. (2022). CHAPTER 6: Chlorination Using Thionyl Chloride. [Link]

-

PrepChem.com. Synthesis of N-(tert.-butyloxycarbonyl)-L-prolinol (5g). [Link]

-

YouTube. (2024). Reaction of a primary alcohol with thionyl chloride, SOCl2. [Link]

-

Organic Chemistry Portal. Alcohol to Chloride - Common Conditions. [Link]

-

Master Organic Chemistry. (2014). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. [Link]

-

Organic Syntheses. L-Proline. [Link]

-

Royal Society of Chemistry. 2.1.6. Conversion of Alcohols into Alkyl Chlorides Using Cyanuric Chloride. [Link]

-

University of Northern Colorado. (2012). Activation of Alcohols Toward Nucleophilic Substitution: Conversion of Alcohols to Alkyl Halides. [Link]

-

University of North Texas. Development of a new method for the conversion of alcohols into chlorides. [Link]

-

Chemistry Steps. Alcohols to Alkyl Halides. [Link]

-

ResearchGate. (2025). Conversion of alcohols into alkyl chlorides using trichloroisocyanuric acid with triphenylphosphine. [Link]

-

National Institutes of Health (NIH). Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. [Link]

- Google Patents. CN104326960A - Method for preparing Boc-L-proline.

-

ResearchGate. Large-Scale Practical Process of Boc-Protected 4-Fluoro-L-Proline. [Link]

-

ResearchGate. (2016). How can we do the deprotection of boc-amino acids using hcl?. [Link]

-

PubChem. tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate. [Link]

-

Royal Society of Chemistry. Experimental Section. [Link]

-

PubChem. tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate. [Link]

-

RSC Publishing. Prochiral alkyl-aminomethyl ketones as convenient precursors for efficient synthesis of chiral (2,3,5)-tri-substituted pyrrolidines via an organo-catalysed tandem reaction. [Link]

-

ResearchGate. Synthesis of chiral pyrrolidine derivatives with promising pharmacological activity. [Link]

-

Tevard. Chiral Pyrrolidine Derivatives: Key Building Blocks for Pharma. [Link]

-

Chemical Suppliers. tert-Butyl (2S)-2-(chloromethyl)pyrrolidine-1-carboxylate. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. tert-Butyl (2S)-2-(chloromethyl)pyrrolidine-1-carboxylate | CAS 403735-05-7 | Chemical-Suppliers [chemical-suppliers.eu]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. CN104326960A - Method for preparing Boc-L-proline - Google Patents [patents.google.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. rsc.org [rsc.org]

- 10. prepchem.com [prepchem.com]

- 11. 2-HYDROXYMETHYL-PYRROLIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER | 170491-63-1 [chemicalbook.com]

- 12. books.rsc.org [books.rsc.org]

- 13. m.youtube.com [m.youtube.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. Alcohol to Chloride - Common Conditions [commonorganicchemistry.com]

- 16. researchgate.net [researchgate.net]

- 17. books.rsc.org [books.rsc.org]

A Technical Guide to the Chlorination of N-Boc-L-Prolinol for Pharmaceutical and Synthetic Applications

Introduction: The Strategic Importance of (S)-tert-Butyl 2-(chloromethyl)pyrrolidine-1-carboxylate

N-Boc-L-prolinol is a versatile chiral building block extensively used in pharmaceutical research and organic synthesis.[1][2][3] Derived from the naturally occurring amino acid L-proline, its structure features a pyrrolidine ring, a primary hydroxyl group, and a tert-butoxycarbonyl (Boc) protecting group. This combination makes it an ideal starting material for creating complex, stereochemically defined molecules.[1]

The conversion of the primary alcohol in N-Boc-L-prolinol to a chloride, yielding (S)-tert-butyl 2-(chloromethyl)pyrrolidine-1-carboxylate, is a critical transformation. This seemingly simple step converts a poor leaving group (-OH) into a reactive electrophile (-Cl), unlocking a plethora of subsequent nucleophilic substitution reactions. This chloro-derivative serves as a key intermediate in the synthesis of novel ligands, catalysts, and pharmacologically active agents where the pyrrolidine scaffold is a core structural motif.

This guide provides an in-depth analysis of the principal methodologies for this chlorination, focusing on the underlying mechanisms, stereochemical control, and practical execution. It is intended for researchers, chemists, and drug development professionals seeking to select and implement the most appropriate synthetic strategy for their specific needs.

Key Chlorination Methodologies: A Comparative Overview

Choosing a chlorination method requires a nuanced understanding of trade-offs between reaction mildness, stereochemical outcome, cost, scalability, and ease of purification. The following table summarizes the key characteristics of the methods detailed in this guide.

| Methodology | Primary Reagents | Stereochemical Outcome | Key Byproducts | Advantages | Disadvantages |

| Appel Reaction | Triphenylphosphine (PPh₃), Carbon Tetrachloride (CCl₄) | Inversion (Sɴ2) | Triphenylphosphine oxide, Chloroform | Mild conditions, high yields, predictable stereochemistry. | Stoichiometric PPh₃O byproduct can be difficult to remove; CCl₄ is toxic and regulated.[4] |

| Thionyl Chloride | Thionyl Chloride (SOCl₂) | Retention (Sɴi) or Inversion (Sɴ2) | Sulfur Dioxide (SO₂), Hydrogen Chloride (HCl) | Inexpensive, potent reagent; gaseous byproducts are easily removed. | Can be harsh; stereochemical outcome is highly condition-dependent.[5] |

| Sulfonate Displacement | 1. Mesyl Chloride (MsCl), Base 2. Chloride Salt (e.g., LiCl) | Inversion (Sɴ2) | Triethylammonium chloride, Mesylate salts | Highly reliable for complete stereochemical inversion; clean reaction.[2] | Two distinct synthetic steps are required. |

The Appel Reaction: Precision Under Mild Conditions

The Appel reaction is a reliable method for converting primary and secondary alcohols to the corresponding alkyl halides with high fidelity and predictable stereochemistry.[6][7]

Mechanistic Principles and Stereochemical Control

The reaction proceeds via an Sɴ2 mechanism, which dictates a complete inversion of configuration at the reacting carbon center.[7] Since the hydroxyl group in Boc-prolinol is on a methylene (-CH₂OH) unit, there is no chiral center at the site of reaction. However, the principle of Sɴ2 attack is fundamental. The key steps are:

-